molecular formula C17H26N2OS B4117651 N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea

N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea

Cat. No. B4117651
M. Wt: 306.5 g/mol
InChI Key: VZNJKBBAYIQBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea, also known as SIB-1757, is a selective dopamine D3 receptor antagonist. It was first synthesized in 1995 by a team of researchers led by Dr. David E. Nichols at Purdue University. Since then, it has been studied extensively for its potential applications in scientific research.

Mechanism of Action

N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea acts as an antagonist at the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the receptor, N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea can modulate the release of dopamine and other neurotransmitters, leading to a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea has been shown to have a range of effects on behavior and physiology in animal models. It can decrease drug-seeking behavior in rats trained to self-administer cocaine, suggesting a potential role in addiction treatment. It has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise modulation of dopamine signaling compared to non-selective drugs. However, its potency and efficacy may vary depending on the experimental conditions and animal models used.

Future Directions

Future research on N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea could focus on exploring its potential therapeutic applications in humans, particularly in the treatment of drug addiction and neuropsychiatric disorders. Additional studies could also investigate the mechanisms underlying its effects on behavior and physiology, as well as potential side effects and drug interactions.

Scientific Research Applications

N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea has been used in several studies to investigate the role of dopamine D3 receptors in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-[1-(oxolan-2-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-4-12(2)14-7-9-15(10-8-14)19-17(21)18-13(3)16-6-5-11-20-16/h7-10,12-13,16H,4-6,11H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNJKBBAYIQBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NC(C)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797749
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[4-(Butan-2-yl)phenyl]-3-[1-(tetrahydrofuran-2-yl)ethyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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